molecular formula C10H16ClNO B2992885 3-Amino-2-benzylpropan-1-ol hydrochloride CAS No. 1956309-47-9

3-Amino-2-benzylpropan-1-ol hydrochloride

Cat. No.: B2992885
CAS No.: 1956309-47-9
M. Wt: 201.69
InChI Key: NZJOWORQXBAFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-benzylpropan-1-ol hydrochloride: is a chemical compound with the molecular formula C10H15NO·HCl. It is an amino alcohol derivative, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzyl-substituted propane chain. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-benzylpropan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with benzyl cyanide, which undergoes a reduction reaction to form 2-phenylpropan-1-amine.

    Hydroxylation: The 2-phenylpropan-1-amine is then subjected to hydroxylation to introduce the hydroxyl group at the 1-position, forming 3-amino-2-benzylpropan-1-ol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions such as:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Amino-2-benzylpropan-1-ol hydrochloride can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can undergo reduction to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Chiral Synthesis: Employed in the preparation of chiral compounds for asymmetric synthesis.

Biology:

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.

    Biochemical Pathways: Studied for its role in various biochemical pathways.

Medicine:

    Pharmaceutical Research: Explored for its potential therapeutic effects and as a precursor for drug development.

    Drug Synthesis: Used in the synthesis of pharmaceutical compounds with potential medicinal properties.

Industry:

    Chemical Manufacturing: Utilized in the production of fine chemicals and specialty chemicals.

    Material Science:

Mechanism of Action

The mechanism of action of 3-Amino-2-benzylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Amino-1-phenylethanol: Similar structure with an amino and hydroxyl group attached to a phenyl-substituted ethane chain.

    3-Amino-1-phenylpropan-1-ol: Similar structure with an amino and hydroxyl group attached to a phenyl-substituted propane chain.

Uniqueness:

Properties

IUPAC Name

2-(aminomethyl)-3-phenylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c11-7-10(8-12)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJOWORQXBAFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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